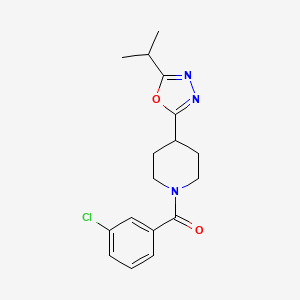

(3-Chlorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves a series of steps including esterification, hydrazination, salt formation, and cyclization . For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved the esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol .Molecular Structure Analysis

The molecular structure of(3-Chlorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can be confirmed by various spectral techniques such as NMR, IR, and elemental analysis . For example, the existence of characteristic IR absorption in the 1,600–1,550 cm−1 region was indicative of a C=N group . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include nucleophilic attack of the amines . For instance, conversion of an intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines gave the title sulfonamides .Physical And Chemical Properties Analysis

The physical and chemical properties ofThis compound can be determined by various techniques. For instance, the yield, melting point, and spectral data (FT-IR, LCMS, NMR) can provide valuable information about the compound .

Scientific Research Applications

Crystal Structure and Molecular Interactions

- A study on crystal structure and molecular interactions of related compounds, which are adducts of chlorophenyl and piperidinyl methanone, shows the angles between benzene and piperidine rings and highlights the significance of hydrogen bonds in the crystal formation (Revathi et al., 2015).

Anticancer and Antimicrobial Potential

- Research has been conducted on derivatives of 3-Chlorophenyl methanone for their potential anticancer and antimicrobial properties. These compounds showed significant activity against breast carcinoma cells and moderate antibacterial and antifungal activity (G et al., 2021).

Role in Supramolecular Architectures

- Investigations into 1,2,4-oxadiazole derivatives containing chlorophenyl elements reveal their role in supramolecular architectures, emphasizing non-covalent interactions such as lone pair-π interaction and halogen bonding (Sharma et al., 2019).

Synthesis and Characterization

- Studies on the synthesis and characterization of similar compounds, focusing on their antimicrobial activities, have been performed. These include analyses using NMR, FT-IR, and LCMS spectral studies (Mallesha & Mohana, 2014).

Structural Analysis and Antimicrobial Activity

- Comprehensive structural analyses, including spectroscopic and quantum chemical studies, have been conducted on chlorophenyl methanone derivatives. These studies also evaluate their antimicrobial activities, highlighting the significance of their molecular structures in biological applications (Sivakumar et al., 2021).

Synthesis and Biological Evaluation

- Further research includes the synthesis and biological evaluation of chlorophenyl methanone derivatives, exploring their potential as anti-inflammatory and antibacterial agents (Ravula et al., 2016).

Future Directions

The future directions for the research on (3-Chlorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone could involve exploring its potential biological activities. For instance, similar compounds have been reported to possess antiviral activity , suggesting that This compound might also have potential antiviral properties.

Mechanism of Action

Target of Action

Oxadiazole derivatives, a key structural component of this compound, have been known to interact with a wide range of biological targets, including various enzymes and receptors .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound . Oxadiazole derivatives have been reported to interact with their targets through various mechanisms, such as inhibition or activation of the target, depending on the specific derivative and target .

Biochemical Pathways

Oxadiazole derivatives have been reported to affect a variety of biochemical pathways, depending on their specific targets .

Result of Action

Oxadiazole derivatives have been reported to have a variety of effects, including antimicrobial, anticonvulsant, and anticancer activities .

properties

IUPAC Name |

(3-chlorophenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O2/c1-11(2)15-19-20-16(23-15)12-6-8-21(9-7-12)17(22)13-4-3-5-14(18)10-13/h3-5,10-12H,6-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVHTRVHJKRSLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2378388.png)

![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid](/img/structure/B2378390.png)

![ethyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B2378391.png)

![[(1R,12R,13R,14S,15Z)-15-Ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol](/img/structure/B2378392.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[2-(1-cyclohexenyl)ethyl]acetamide](/img/structure/B2378397.png)

![(E)-3-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2378403.png)

![3-(3-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B2378404.png)

![1-(2,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2378407.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-carboxamide](/img/structure/B2378408.png)